molecular formula C11H22ClN3O B15133647 4-[(1-Propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride CAS No. 1856079-66-7

4-[(1-Propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride

Cat. No.: B15133647
CAS No.: 1856079-66-7
M. Wt: 247.76 g/mol
InChI Key: DGEDGQMGTXHJOT-UHFFFAOYSA-N
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Description

4-[(1-Propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride typically involves the reaction of 1-propylpyrazole with a suitable alkylating agent to introduce the butan-1-ol moiety. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various reduced derivatives.

Scientific Research Applications

4-[(1-Propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1-Propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases or enzymes involved in inflammatory pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1-Propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride is unique due to its specific substitution pattern and the presence of the butan-1-ol moiety. This structural feature may confer distinct biological activities and make it a valuable compound for further research and development.

Properties

CAS No.

1856079-66-7

Molecular Formula

C11H22ClN3O

Molecular Weight

247.76 g/mol

IUPAC Name

4-[(1-propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride

InChI

InChI=1S/C11H21N3O.ClH/c1-2-6-14-10-11(9-13-14)8-12-5-3-4-7-15;/h9-10,12,15H,2-8H2,1H3;1H

InChI Key

DGEDGQMGTXHJOT-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCCCCO.Cl

Origin of Product

United States

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